N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide
Description
N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted at position 2 with a 3-chlorophenyl group and at position 3 with a 3-methoxybenzamide moiety. The partial saturation (4,6-dihydro) of the thienopyrazole ring confers conformational flexibility, while the 3-chloro and 3-methoxy substituents modulate electronic and steric properties, influencing interactions with biological targets .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-15-7-2-4-12(8-15)19(24)21-18-16-10-26-11-17(16)22-23(18)14-6-3-5-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIXKBXOEGETCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit egfr tyrosine kinase.
Mode of Action
It is suggested that similar compounds may interact with their targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme.
Biochemical Pathways
Similar compounds have been reported to inhibit mitochondrial respiration in fungi, which could potentially affect energy production and other downstream effects.
Result of Action
Similar compounds have been reported to cause some degree of reproductive and developmental failure in mammals.
Action Environment
Similar compounds such as pyraclostrobin have been reported to bioaccumulate in aquatic organisms, suggesting that environmental factors such as water presence could influence its action and stability.
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide is a complex organic compound with significant biological activity. Its unique molecular structure includes a thieno[3,4-c]pyrazole core and a methoxybenzamide moiety, which contribute to its potential therapeutic effects. This article provides an overview of its biological activities, including antiproliferative effects, antioxidant properties, and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of approximately 369.88 g/mol. The structural features include:
- A thieno[3,4-c]pyrazole ring system.
- A chlorophenyl substituent.
- A methoxy group on the benzamide structure.
Antiproliferative Effects
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 1.2 μM to 5.3 μM against different cancer cell lines, indicating strong activity particularly against breast cancer (MCF-7) cells .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MCF-7 | 3.1 | High |
| HEK 293 | 5.3 | Moderate |
This activity suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Properties
The compound also displays significant antioxidant activity. In vitro studies using DPPH and FRAP assays revealed:
- Enhanced antioxidative capacity compared to standard antioxidants like BHT.
| Compound | DPPH IC50 (μM) | FRAP (μmol FeSO4) |
|---|---|---|
| This compound | 12.5 | 45 |
These findings indicate that the compound can scavenge free radicals and reduce oxidative stress in cells.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Disruption of Cellular Functions : The compound interferes with DNA replication and protein synthesis, contributing to its antiproliferative effects.
Case Studies
A study conducted on newly synthesized thieno[3,4-c]pyrazole derivatives highlighted the effectiveness of compounds similar to this compound in inhibiting cancer cell lines with varying selectivity. The results showed that derivatives with similar structural features exhibited enhanced biological activities compared to their predecessors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications and Substituent Analysis
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
Position 2 Substituents: The 3-chlorophenyl group in the target compound introduces electronegativity and steric bulk compared to phenyl () or 3,5-dimethylphenyl (). Chlorine’s strong electron-withdrawing effect may enhance binding affinity in hydrophobic pockets .
Position 3 Benzamide Variations: The 3-methoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 2-fluoro group in . This difference may alter hydrogen-bonding interactions with target proteins .
Computational and Analytical Insights
Crystallographic Analysis: SHELX and WinGX/ORTEP () are widely used for determining molecular geometry. For example, the dihydrothieno ring in the target compound likely adopts a boat-like conformation, whereas the 5-oxo analog () may exhibit a planar structure due to conjugation .
The 3-chlorophenyl group in the target compound creates a region of negative ESP, enhancing interactions with cationic residues in enzymes. In contrast, the 2-fluorobenzamide in shows localized positive ESP near fluorine, favoring dipole-dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
